PD 144418 oxalate

Description

Properties

IUPAC Name |

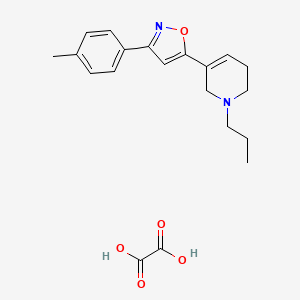

3-(4-methylphenyl)-5-(1-propyl-3,6-dihydro-2H-pyridin-5-yl)-1,2-oxazole;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O.C2H2O4/c1-3-10-20-11-4-5-16(13-20)18-12-17(19-21-18)15-8-6-14(2)7-9-15;3-1(4)2(5)6/h5-9,12H,3-4,10-11,13H2,1-2H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSFHSVGBKPYFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC=C(C1)C2=CC(=NO2)C3=CC=C(C=C3)C.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101336203 | |

| Record name | PD 144418 oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1794760-28-3 | |

| Record name | PD 144418 oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of PD 144418 Oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 144418 oxalate is a potent and highly selective sigma-1 (σ1) receptor ligand, demonstrating a significant preference for the σ1 subtype over the σ2 subtype. Classified as a σ1 receptor antagonist, its mechanism of action is centered on its high-affinity binding to this unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM). By antagonizing the σ1 receptor, PD 144418 modulates several downstream signaling pathways, notably interfering with N-methyl-D-aspartate (NMDA) receptor-mediated events and influencing serotonergic and dopaminergic systems. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its binding profile, effects on key signaling pathways, and the experimental methodologies used to elucidate these actions.

Core Mechanism of Action: Selective Sigma-1 Receptor Antagonism

The primary mechanism of action of this compound is its function as a highly selective antagonist of the sigma-1 (σ1) receptor.[1][2] The σ1 receptor is an intracellular chaperone protein predominantly located at the mitochondria-associated membrane (MAM), a critical interface for cellular signaling, particularly in the regulation of calcium (Ca2+) homeostasis and cellular stress responses.[3]

Under basal conditions, the σ1 receptor is associated with the binding immunoglobulin protein (BiP), another ER chaperone. Upon stimulation by endogenous ligands or cellular stress, the σ1 receptor dissociates from BiP and can translocate to other cellular compartments to interact with and modulate the function of various client proteins, including ion channels and kinases.[4]

PD 144418, as an antagonist, binds to the σ1 receptor with high affinity, preventing the conformational changes necessary for its chaperone activity and its interactions with downstream signaling partners. This blockade of σ1 receptor function is the foundation for its observed pharmacological effects.

Signaling Pathways Modulated by this compound

The antagonistic action of PD 144418 on the σ1 receptor leads to the modulation of several key intracellular signaling pathways.

Quantitative Data Presentation

The following tables summarize the key quantitative data reported for this compound.

Table 1: Receptor Binding Affinity

| Ligand | Receptor Subtype | Ki (nM) | Radioligand | Tissue/Cell Line | Reference |

| PD 144418 | Sigma-1 (σ1) | 0.08 | --INVALID-LINK---Pentazocine | Guinea Pig Brain Membranes | [4] |

| PD 144418 | Sigma-2 (σ2) | 1377 | [3H]1,3-di-O-tolylguanidine (DTG) | Neuroblastoma x Glioma Cells | [4] |

Table 2: In Vivo Efficacy

| Assay | Effect | ED50 (mg/kg, i.p.) | Animal Model | Reference |

| Mescaline-Induced Scratching | Antagonism | 7.0 | Male CD-1 Mice | [1][2] |

| Cocaine-Induced Hyperactivity | Attenuation | Not specified | Mice | |

| Food-Reinforced Operant Responding | Attenuation of active lever responses | 10 µmol/kg (highest dose tested) | Rats | [5] |

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity and selectivity of PD 144418 for sigma receptor subtypes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]

- 5. Sigma-1 receptor antagonist PD144418 suppresses food reinforced operant responding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

PD 144418 Oxalate: A Technical Guide to its High-Affinity Binding with the Sigma-1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of PD 144418 oxalate for the sigma-1 (σ1) receptor. PD 144418 is a highly potent and selective ligand for the σ1 receptor, a unique intracellular chaperone protein with significant therapeutic potential in a range of neurological and psychiatric disorders. This document consolidates key binding data, details the experimental methodologies for its determination, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

The binding affinity of this compound for the sigma-1 and sigma-2 receptors has been determined through radioligand binding assays. The data consistently demonstrates the compound's high affinity and remarkable selectivity for the sigma-1 receptor subtype.

| Compound | Receptor | Binding Affinity (Ki) |

| This compound | Sigma-1 (σ1) | 0.08 nM[1][2][3][4][5][6] |

| This compound | Sigma-2 (σ2) | 1377 nM[1][2][3][4][5][6] |

The substantial difference in the inhibition constants (Ki) highlights a 17,000-fold selectivity for the sigma-1 receptor over the sigma-2 receptor, establishing PD 144418 as a highly specific tool for studying sigma-1 receptor function.[4]

Experimental Protocols: Radioligand Binding Assay

The determination of the binding affinity of this compound for sigma receptors is typically achieved through competitive radioligand binding assays. The following is a generalized protocol based on established methodologies.[1][7][8]

Materials and Reagents

-

Test Compound: this compound

-

Radioligands:

-

For Sigma-1: --INVALID-LINK---pentazocine

-

For Sigma-2: [³H]1,3,di-O-tolylguanidine ([³H]DTG)

-

-

Tissue Preparation:

-

Masking Agent (for σ2 assay): (+)-pentazocine (to block σ1 sites)[1][4]

-

Buffer: Tris-HCl buffer (pH 7.4)

-

Non-specific Binding Control: Haloperidol or unlabeled ligand in high concentration

-

Scintillation Cocktail

-

Glass Fiber Filters

Procedure

-

Membrane Preparation: Homogenize the selected tissue (e.g., guinea pig brain) in ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellets multiple times with fresh buffer and resuspend to a final protein concentration.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound (this compound).

-

Incubation: Incubate the mixture at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Termination: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualizing the Molecular Landscape

To better understand the context of PD 144418's action, the following diagrams illustrate the sigma-1 receptor signaling pathway and the workflow of a typical binding affinity experiment.

References

- 1. The pharmacology of the novel and selective sigma ligand, PD 144418 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. researchgate.net [researchgate.net]

- 5. rndsystems.com [rndsystems.com]

- 6. mybiosource.com [mybiosource.com]

- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

PD 144418 Oxalate: A Technical Guide to its Sigma-1 and Sigma-2 Receptor Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of PD 144418 oxalate for sigma-1 (σ1) and sigma-2 (σ2) receptors. It includes a comprehensive summary of its Ki values, detailed experimental protocols for their determination, and an overview of the associated signaling pathways.

Quantitative Data Summary

This compound exhibits a high affinity and marked selectivity for the sigma-1 receptor over the sigma-2 receptor. The equilibrium dissociation constants (Ki) from radioligand binding assays are summarized below.

| Compound | Receptor | Ki (nM) |

| This compound | Sigma-1 (σ1) | 0.08[1][2][3][4][5][6] |

| Sigma-2 (σ2) | 1377[1][2][3][4][5][6] |

Experimental Protocols: Radioligand Binding Assays

The determination of the Ki values for this compound was achieved through competitive radioligand binding assays. The following sections detail the methodologies employed for the sigma-1 and sigma-2 receptors.

Sigma-1 Receptor Binding Assay

This protocol is based on the methodology utilizing guinea pig brain membranes, a rich source of sigma-1 receptors.

1. Membrane Preparation:

-

Whole brains from male Hartley guinea pigs are dissected and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged to pellet the membranes.

-

The resulting pellet is washed and resuspended in the assay buffer.

-

Protein concentration is determined using a standard method, such as the Bradford protein assay.

2. Binding Assay:

-

The assay is conducted in a 96-well plate format.

-

To each well, the following are added in sequence:

-

Assay buffer.

-

A solution of the competing ligand (this compound) at various concentrations.

-

The radioligand, typically --INVALID-LINK---pentazocine, at a final concentration near its Kd (e.g., 3-5 nM).[3]

-

The prepared guinea pig brain membranes (typically 100-150 µg of protein per well).

-

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled sigma-1 ligand, such as 10 µM haloperidol or unlabeled (+)-pentazocine.

-

The plate is incubated, for instance, for 90 minutes at 37°C.[3]

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the unbound radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Sigma-2 Receptor Binding Assay

This protocol utilizes membranes from neuroblastoma x glioma (NG108-15) hybrid cells or rat liver, which have a high density of sigma-2 receptors.[2][7]

1. Membrane Preparation:

-

NG108-15 cells or rat liver tissue are homogenized in a suitable buffer.

-

Membranes are prepared by differential centrifugation as described for the sigma-1 assay.

-

Protein concentration is determined.

2. Binding Assay:

-

The assay is performed in a similar manner to the sigma-1 assay.

-

The radioligand used is typically [3H]1,3-di-O-tolylguanidine ([3H]DTG), which binds to both sigma-1 and sigma-2 receptors.[2]

-

To ensure specific binding to sigma-2 receptors, the assay is conducted in the presence of a masking agent that blocks the sigma-1 sites. A commonly used masking agent is (+)-pentazocine at a concentration of 100-200 nM.[2][3]

-

The competing ligand (this compound) is added at various concentrations.

-

The reaction is initiated by the addition of the cell membranes.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled sigma ligand like 10 µM DTG or haloperidol.

-

Incubation is typically carried out at room temperature for 120 minutes.[3]

3. Separation, Detection, and Data Analysis:

-

The procedures for separation, detection, and data analysis are the same as those described for the sigma-1 receptor binding assay.

Signaling Pathways

The following diagrams illustrate the current understanding of the signaling pathways associated with the sigma-1 and sigma-2 receptors.

Caption: Sigma-1 Receptor Signaling Pathway.

Caption: Sigma-2 Receptor (TMEM97) Signaling Pathway.

References

- 1. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sigma-2 receptor - Wikiwand [wikiwand.com]

- 3. med.upenn.edu [med.upenn.edu]

- 4. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Identification and characterization of two sigma-like binding sites in the mouse neuroblastoma x rat glioma hybrid cell line NG108-15 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sigma-1 Receptor Ligand PD 144418 Oxalate: A Technical Guide to Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 144418 oxalate is a highly potent and selective ligand for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1] Its high affinity and selectivity make it an invaluable tool for elucidating the complex downstream signaling cascades modulated by the σ1 receptor. This technical guide provides a comprehensive overview of the known and putative downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions.

Core Properties of this compound

This compound is characterized by its sub-nanomolar affinity for the σ1 receptor and remarkable selectivity over the sigma-2 (σ2) receptor and a wide range of other neurotransmitter receptors and ion channels. This specificity is crucial for attributing its pharmacological effects directly to the modulation of σ1 receptor activity.

Table 1: Binding Affinity and In Vivo Efficacy of PD 144418

| Parameter | Value | Species/System | Reference |

| Ki (σ1 Receptor) | 0.08 nM | Guinea Pig Brain Membranes | [1] |

| Ki (σ2 Receptor) | 1377 nM | Neuroblastoma x Glioma Cells | [1] |

| In Vivo ED50 (σ1 Occupancy) | 0.22 µmol/kg | Mouse Whole Brain | [2] |

| Behavioral ED50 (Cocaine Hyperactivity) | 0.79 µmol/kg | Mouse | [3] |

Downstream Signaling Pathways

The σ1 receptor is not a conventional receptor with direct enzymatic activity but rather a molecular chaperone that modulates the function of numerous effector proteins. PD 144418, by binding to the σ1 receptor, can influence a variety of downstream signaling events.

Modulation of NMDA Receptor Signaling

One of the most well-documented effects of σ1 receptor ligands is the modulation of N-methyl-D-aspartate (NMDA) receptor function. PD 144418 has been shown to reverse the NMDA-induced increase in cyclic GMP (cGMP) in rat cerebellar slices.[1] This suggests an antagonistic role of PD 144418 at the σ1 receptor, which in turn influences the NMDA receptor/nitric oxide (NO)/cGMP pathway.

Regulation of Calcium Homeostasis

The σ1 receptor is strategically located at the interface between the endoplasmic reticulum (ER) and mitochondria, a critical hub for calcium signaling. By binding to the σ1 receptor, PD 144418 can potentially influence:

-

IP3 Receptor (IP3R) activity: The σ1 receptor acts as a chaperone for the IP3R, modulating the release of calcium from ER stores.

-

Voltage-gated calcium channels (VGCCs): The σ1 receptor can interact with and regulate the activity of various VGCC subtypes.

References

- 1. The pharmacology of the novel and selective sigma ligand, PD 144418 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Relationship between Cerebral Sigma-1 Receptor Occupancy and Attenuation of Cocaine’s Motor Stimulatory Effects in Mice by PD144418 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Investigating the Neuroprotective Potential of PD 144418 Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 144418 oxalate is a potent and highly selective sigma-1 (σ1) receptor ligand, a class of compounds that has garnered significant interest for its potential therapeutic applications in a range of neurological and psychiatric disorders. The σ1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, is a key modulator of neuronal function and survival. Its activation has been linked to a variety of neuroprotective mechanisms, including the regulation of calcium homeostasis, mitigation of oxidative stress, and modulation of glutamatergic neurotransmission. While direct evidence for the neuroprotective effects of this compound is still emerging, its high affinity and selectivity for the σ1 receptor make it a valuable tool for elucidating the therapeutic potential of targeting this receptor in neurodegenerative diseases. This technical guide provides a comprehensive overview of the known pharmacology of this compound, details the established neuroprotective roles of σ1 receptor activation, and presents detailed experimental protocols to facilitate further investigation into its neuroprotective capabilities.

Introduction to this compound

This compound is a synthetic compound recognized for its exceptional affinity and selectivity for the sigma-1 (σ1) receptor over the sigma-2 (σ2) subtype.[1][2] This pharmacological profile makes it an ideal research tool for investigating the specific roles of the σ1 receptor in cellular processes and disease models. The σ1 receptor itself is a non-opioid receptor expressed in various tissues, with notable concentrations in the central nervous system.[1] Its strategic location at the mitochondria-associated endoplasmic reticulum membrane (MAM) positions it as a critical regulator of cellular stress responses and neuronal homeostasis.[2]

Quantitative Data: Receptor Binding Affinity and In Vivo Efficacy

The selectivity of this compound is demonstrated by its significantly lower inhibitory constant (Ki) for the σ1 receptor compared to the σ2 receptor. This high selectivity minimizes off-target effects, which is crucial for both research and potential therapeutic applications.

| Receptor Subtype | Ki (nM) | Reference |

| Sigma-1 (σ1) | 0.08 | [1][2] |

| Sigma-2 (σ2) | 1377 | [1][2] |

In addition to its receptor binding profile, in vivo studies have demonstrated the biological activity of PD 144418. In a model of psychosis-like behavior, PD 144418 was shown to antagonize mescaline-induced scratching in mice, with an effective dose 50 (ED50) of 7.0 mg/kg.[1]

The Sigma-1 Receptor and its Role in Neuroprotection

Activation of the σ1 receptor by agonist ligands has been shown to confer neuroprotection in a variety of experimental models of neurodegenerative diseases. The proposed mechanisms are multifaceted and include:

-

Modulation of Calcium Homeostasis: The σ1 receptor interacts with and modulates the activity of inositol 1,4,5-trisphosphate (IP3) receptors at the endoplasmic reticulum, thereby regulating calcium release and preventing excitotoxicity-induced calcium overload.[2]

-

Attenuation of Oxidative Stress: By promoting the translocation of the transcription factor Nrf2 to the nucleus, σ1 receptor activation can upregulate the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1).[2]

-

Regulation of Glutamatergic Neurotransmission: The σ1 receptor can modulate the function of N-methyl-D-aspartate (NMDA) receptors, key players in synaptic plasticity and excitotoxicity. PD 144418 has been shown to reverse the NMDA-induced increase in cyclic GMP (cGMP) in rat cerebellar slices, suggesting a direct influence on this pathway.[1]

-

Chaperone Activity and Protein Quality Control: The σ1 receptor acts as an intracellular chaperone, assisting in the proper folding of other proteins and preventing the aggregation of misfolded proteins, a hallmark of many neurodegenerative diseases.[2]

-

Modulation of Neuroinflammation: Activation of σ1 receptors has been shown to suppress the production of pro-inflammatory cytokines.[2]

Hypothesized Neuroprotective Signaling Pathways of this compound

Based on the known functions of the σ1 receptor, the binding of this compound is hypothesized to initiate a cascade of neuroprotective signaling events. The following diagrams illustrate these potential pathways.

Proposed Experimental Protocols for Investigating Neuroprotective Effects

To empirically validate the neuroprotective potential of this compound, a series of in vitro and in vivo experiments are proposed.

In Vitro Neuroprotection Assays

Objective: To determine if this compound can protect cultured neurons from various neurotoxic insults.

5.1.1. Glutamate-Induced Excitotoxicity Model

-

Cell Culture: Primary cortical neurons will be isolated from embryonic day 18 (E18) Sprague-Dawley rats and cultured in Neurobasal medium supplemented with B27 and GlutaMAX for 10-12 days.

-

Treatment: Neurons will be pre-treated with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 24 hours.

-

Neurotoxic Insult: Following pre-treatment, neurons will be exposed to 100 µM glutamate for 15 minutes to induce excitotoxicity.

-

Assessment of Cell Viability: 24 hours post-insult, cell viability will be quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by counting live/dead cells using fluorescent microscopy with calcein-AM and ethidium homodimer-1 staining.

-

Data Analysis: Cell viability in this compound-treated groups will be compared to the vehicle-treated control group.

5.1.2. Oxidative Stress Model

-

Cell Culture: SH-SY5Y neuroblastoma cells will be cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum.

-

Treatment: Cells will be pre-treated with this compound (e.g., 10 nM, 100 nM, 1 µM) for 24 hours.

-

Neurotoxic Insult: Oxidative stress will be induced by exposing the cells to 200 µM hydrogen peroxide (H2O2) for 4 hours.

-

Assessment of Oxidative Stress: Intracellular reactive oxygen species (ROS) levels will be measured using the DCFDA (2',7'-dichlorofluorescin diacetate) assay.

-

Assessment of Cell Viability: Cell viability will be assessed 24 hours post-insult using the methods described in 5.1.1.

In Vivo Neuroprotection Models

Objective: To evaluate the neuroprotective efficacy of this compound in an animal model of neurodegeneration.

5.2.1. MPTP Model of Parkinson's Disease

-

Animal Model: Adult male C57BL/6 mice will be used.

-

Treatment: Mice will be administered this compound (e.g., 1, 3, or 10 mg/kg, intraperitoneally) daily for 7 days prior to and concurrently with MPTP administration.

-

Neurotoxic Insult: Mice will receive four injections of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) hydrochloride (20 mg/kg, i.p.) at 2-hour intervals on a single day to induce nigrostriatal dopamine neuron degeneration.

-

Behavioral Assessment: Motor function will be assessed using the rotarod and pole tests 7 days after the final MPTP injection.

-

Neurochemical Analysis: 14 days post-MPTP, striatal levels of dopamine and its metabolites will be quantified by high-performance liquid chromatography (HPLC).

-

Histological Analysis: Brains will be processed for tyrosine hydroxylase (TH) immunohistochemistry to quantify the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc).

Conclusion and Future Directions

This compound stands out as a highly selective and potent tool for probing the function of the sigma-1 receptor. While direct experimental evidence of its neuroprotective effects is currently limited, its pharmacological profile, coupled with the well-established neuroprotective roles of σ1 receptor activation, provides a strong rationale for its investigation as a potential therapeutic agent for neurodegenerative diseases. The experimental protocols outlined in this guide offer a roadmap for future research aimed at elucidating the neuroprotective efficacy and underlying mechanisms of this compound. Further studies are warranted to explore its potential in various models of neurodegeneration and to translate these findings into clinically relevant applications.

References

The Role of PD 144418 Oxalate in Modulating Neurotransmitter Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 144418 oxalate is a highly potent and selective sigma-1 (σ1) receptor antagonist. While direct studies on its specific effects on neurotransmitter release are limited, its high affinity for the σ1 receptor suggests a significant modulatory role in various neurotransmitter systems. This technical guide synthesizes the current understanding of the sigma-1 receptor's function in neurotransmitter release and infers the potential mechanisms of action of this compound. We provide a comprehensive overview of its pharmacological profile, hypothesize its impact on dopaminergic, cholinergic, and glutamatergic systems, and present detailed experimental protocols for future investigations.

Introduction

The sigma-1 (σ1) receptor is an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in regulating cellular signaling, including calcium homeostasis, ion channel function, and neuronal plasticity. Ligands that modulate the σ1 receptor have shown therapeutic potential in a range of neurological and psychiatric disorders. This compound has emerged as a valuable research tool due to its exceptional selectivity for the σ1 receptor over the σ2 subtype and other neurotransmitter receptors.[1][2][3] This guide explores the inferred role of this compound in the modulation of neurotransmitter release, a key aspect of its potential therapeutic action.

Pharmacological Profile of this compound

This compound is distinguished by its high binding affinity and selectivity for the σ1 receptor. This specificity makes it an ideal candidate for elucidating the physiological and pathophysiological roles of this receptor.

Table 1: Binding Affinity of this compound

| Receptor Subtype | Ki (nM) | Reference |

| Sigma-1 (σ1) | 0.08 | [1][2][3] |

| Sigma-2 (σ2) | 1377 | [1][2][3] |

Ki: Inhibitory constant, a measure of binding affinity.

This compound has shown negligible affinity for a wide range of other receptors, including dopaminergic, adrenergic, and muscarinic receptors, highlighting its selective mechanism of action.[4]

Inferred Role in Neurotransmitter Release

Based on the known functions of the σ1 receptor and studies with other selective σ1 receptor antagonists, we can hypothesize the effects of this compound on the release of key neurotransmitters.

Dopaminergic System

The σ1 receptor is known to modulate dopamine neurotransmission. While some σ1 receptor agonists have been shown to inhibit stimulated dopamine release, the effect of antagonists is less clear. Studies on other selective σ1 antagonists, such as BD-1063, suggest a potential for reducing dopamine release. Given that PD 144418 attenuates cocaine-induced hyperactivity, a behavior strongly linked to dopamine, it is plausible that it exerts an inhibitory influence on dopamine release.[3] However, it is important to note that this compound by itself has been reported to have no effect on dopamine synthesis.[1][4]

Cholinergic System

Activation of σ1 receptors has been demonstrated to enhance acetylcholine release. Therefore, as an antagonist, this compound is hypothesized to attenuate acetylcholine release. This could have significant implications for cognitive processes and may be a mechanism underlying its potential antipsychotic properties.

Glutamatergic System

The σ1 receptor is a known modulator of the N-methyl-D-aspartate (NMDA) receptor, a key component of the glutamatergic system. PD 144418 has been shown to reverse the NMDA-induced increase in cyclic GMP (cGMP) in rat cerebellar slices, suggesting an inhibitory effect on NMDA receptor function.[1][4] This points towards a role for this compound in reducing glutamate-mediated neurotransmission, which could be neuroprotective in conditions of excitotoxicity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the hypothesized signaling pathways through which this compound may modulate neurotransmitter release and a general workflow for investigating these effects.

Caption: Hypothesized mechanism of this compound action on neurotransmitter release.

Caption: General workflow for in vitro neurotransmitter release experiments.

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to investigate the effects of this compound on neurotransmitter release.

In Vitro Dopamine Release from Brain Slices

Objective: To measure the effect of this compound on potassium-evoked dopamine release from striatal brain slices.

Materials:

-

Adult male Sprague-Dawley rats

-

This compound

-

Artificial cerebrospinal fluid (aCSF)

-

High-potassium aCSF (e.g., 30 mM KCl)

-

Vibratome

-

Perfusion system

-

High-performance liquid chromatography (HPLC) system with electrochemical detection

Procedure:

-

Humanely euthanize the rat and rapidly dissect the brain.

-

Prepare 300-400 µm thick coronal slices of the striatum using a vibratome in ice-cold aCSF.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

Transfer individual slices to a perfusion chamber and superfuse with oxygenated aCSF at a constant flow rate (e.g., 1 mL/min).

-

Collect baseline samples of the superfusate every 5 minutes.

-

Switch the perfusion medium to aCSF containing the desired concentration of this compound and continue collecting samples.

-

To evoke dopamine release, switch to high-potassium aCSF (with this compound) for a short period (e.g., 2 minutes).

-

Return to the normal aCSF (with this compound) and continue collecting samples to measure the return to baseline.

-

Analyze the dopamine content of the collected fractions using HPLC with electrochemical detection.

-

Express the results as a percentage of the baseline release.

In Vivo Acetylcholine Release using Microdialysis

Objective: To measure the effect of systemic administration of this compound on acetylcholine levels in the prefrontal cortex of freely moving rats.

Materials:

-

Adult male Wistar rats

-

Stereotaxic apparatus

-

Microdialysis probes

-

This compound

-

Ringer's solution

-

HPLC system with an enzymatic reactor and electrochemical detector

Procedure:

-

Anesthetize the rat and implant a guide cannula stereotaxically into the prefrontal cortex.

-

Allow the rat to recover from surgery for several days.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with Ringer's solution at a slow, constant rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of acetylcholine levels.

-

Administer this compound (e.g., intraperitoneally) and continue collecting dialysate samples for several hours.

-

Analyze the acetylcholine concentration in the dialysate samples using HPLC.

-

Express the data as a percentage change from the baseline acetylcholine levels.

Glutamate Release from Synaptosomes

Objective: To determine the effect of this compound on depolarization-induced glutamate release from isolated nerve terminals (synaptosomes).

Materials:

-

Rat cerebral cortex

-

Sucrose buffer

-

Percoll gradient solutions

-

HEPES-buffered saline (HBS)

-

4-Aminopyridine (4-AP) or high KCl solution

-

This compound

-

Fluorometer or HPLC system

Procedure:

-

Homogenize rat cerebral cortex in ice-cold sucrose buffer.

-

Centrifuge the homogenate to obtain a crude synaptosomal pellet.

-

Purify the synaptosomes using a Percoll density gradient centrifugation.

-

Resuspend the purified synaptosomes in HBS.

-

Pre-incubate the synaptosomes with various concentrations of this compound.

-

Induce glutamate release by adding a depolarizing agent such as 4-AP or high KCl.

-

Terminate the release by rapid filtration or centrifugation.

-

Measure the amount of glutamate released into the supernatant using a fluorometric assay or HPLC.

-

Normalize the glutamate release to the protein content of the synaptosomes.

Conclusion

This compound is a powerful tool for investigating the role of the sigma-1 receptor in neuronal function. Although direct evidence is currently lacking, its high selectivity strongly suggests a role in modulating the release of several key neurotransmitters, including dopamine, acetylcholine, and glutamate. The experimental protocols detailed in this guide provide a framework for future research to elucidate the precise mechanisms of action of this compound. Such studies are crucial for understanding its therapeutic potential in a variety of central nervous system disorders.

References

- 1. A simple method for measuring dopamine release from rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Inhibition of sigma-1 receptors substantially modulates GABA and glutamate transport in presynaptic nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Sigma-1 Receptor Antagonist PD 144418 Oxalate: An Early Research Perspective on its Potential in Cocaine Addiction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early research surrounding PD 144418 oxalate, a potent and highly selective sigma-1 (σ1) receptor antagonist, and its role in mitigating the effects of cocaine. This document synthesizes key findings on its pharmacological profile, experimental validation, and the mechanistic pathways through which it exerts its effects.

Core Pharmacology of PD 144418

PD 144418, with the chemical name 1,2,3,6-tetrahydro-5-[3-(4-methylphenyl)-5-isoxazolyl]-1-propylpyridine, was identified in early studies as a ligand with exceptionally high affinity and selectivity for the σ1 receptor.[1][2] This receptor, an intracellular chaperone protein primarily located at the endoplasmic reticulum, is implicated in a variety of neurological processes and is a known target for cocaine.[1][3]

Initial pharmacological characterization established PD 144418 as a benchmark for selective σ1 receptor ligands, demonstrating minimal interaction with other receptor systems.[2]

In Vitro Binding Affinity

The selectivity of PD 144418 is quantified by its binding affinity (Ki) for σ1 and σ2 receptors. Early research, particularly by Akunne et al. (1997) and later corroborated by Lever et al. (2014), established its remarkable selectivity profile.

| Ligand | Receptor Target | Preparation | Radioligand | Ki (nM) | Reference |

| PD 144418 | σ1 | Guinea Pig Brain Membranes | --INVALID-LINK---pentazocine | 0.08 | [2] |

| σ2 | Neuroblastoma x Glioma Cells | [3H]DTG | 1377 | [2] | |

| PD 144418 | σ1 | Guinea Pig Brain Membranes | --INVALID-LINK---pentazocine | 0.46 | [1] |

| σ2 | Guinea Pig Brain Membranes | - | 1654 | [1] | |

| Dopamine Transporter (DAT) | - | - | 9000 (9.0 µM) | [4] | |

| Serotonin Transporter (SERT) | - | - | >100,000 (>100 µM) | [4] | |

| Norepinephrine Transporter (NET) | - | - | >100,000 (>100 µM) | [4] |

Attenuation of Cocaine-Induced Hyperactivity

A central focus of early research was to resolve a paradox: despite its high potency as a σ1 antagonist, an initial report suggested PD 144418 did not inhibit cocaine-induced hyperactivity.[1] However, subsequent, more detailed studies robustly demonstrated that PD 144418 does, in fact, attenuate the motor-stimulatory effects of cocaine in a dose-dependent manner.[1][4]

In Vivo Receptor Occupancy and Behavioral Effects

Lever et al. (2014) conducted pivotal experiments in mice to correlate the cerebral σ1 receptor occupancy of PD 144418 with its ability to reduce cocaine-induced locomotor activity. The results showed a strong positive correlation, with a behavioral ED50 (the dose required to produce 50% of the maximum effect) corresponding to approximately 80% receptor occupancy.[1][4]

| Parameter | Value | Units | Conditions | Reference |

| Cerebral σ1 Receptor Occupancy ED50 | 0.22 | µmol/kg | In vivo, whole mouse brain | [1][4] |

| Behavioral ED50 (Hyperactivity Reduction) | 0.79 | µmol/kg | Corresponded to 80% σ1 occupancy | [1][4] |

| Reduction in Locomotor Activity | 57% | - | 3.16 µmol/kg PD 144418 + 66 µmol/kg Cocaine | [1] |

| Reduction in Locomotor Activity | 31% | - | 3.16 µmol/kg PD 144418 + 99 µmol/kg Cocaine | [1] |

Experimental Protocols

The findings summarized above were derived from rigorous experimental methodologies, detailed below for replication and further study.

In Vitro Receptor Binding Assays

-

Objective: To determine the binding affinity (Ki) of PD 144418 for σ1 and σ2 receptors.

-

σ1 Receptor Protocol (Akunne et al., 1997):

-

Tissue Preparation: Whole guinea pig brain membranes were used.[2]

-

Radioligand: --INVALID-LINK---pentazocine was used to label σ1 sites.[2]

-

Incubation: Assays were performed at 25°C in a buffer at pH 8.0.[1]

-

Competition Assay: Membranes were incubated with the radioligand and varying concentrations of PD 144418 to determine its ability to displace the radioligand.

-

Data Analysis: The concentration of PD 144418 that inhibited 50% of specific binding (IC50) was determined and converted to a Ki value.

-

-

σ2 Receptor Protocol (Akunne et al., 1997):

-

Tissue Preparation: Membranes from neuroblastoma x glioma (NG-108-15) cells were used.[2]

-

Radioligand: [3H]1,3,di-O-tolylguanidine (DTG) was used.[2]

-

Assay Condition: The assay was conducted in the presence of 200 nM (+)-pentazocine to saturate σ1 sites, ensuring [3H]DTG selectively labeled σ2 sites.[2]

-

Data Analysis: IC50 and subsequent Ki values were calculated as described for the σ1 assay.

-

Animal Behavioral Studies (Lever et al., 2014)

-

Objective: To assess the effect of PD 144418 on cocaine-induced locomotor hyperactivity in mice.

-

Animals: Male Swiss-Webster mice were used.[1]

-

Drug Administration:

-

Locomotor Activity Measurement:

-

Immediately following cocaine injection, mice were placed in automated activity monitoring chambers.

-

Locomotor activity (total distance traveled) was recorded for a 60-minute period.[1]

-

-

Data Analysis: The total distance traveled was compared across different treatment groups. The percentage reduction in cocaine-induced hyperactivity was calculated for each dose of PD 144418.[1]

Visualized Mechanisms and Workflows

Signaling Pathway: Proposed Mechanism of Action

Cocaine is understood to act, in part, as a σ1 receptor agonist.[1][5] PD 144418, as a potent antagonist, is hypothesized to block this interaction, thereby preventing downstream signaling that contributes to cocaine's psychostimulant effects. Cocaine also famously blocks the dopamine transporter (DAT), increasing synaptic dopamine. The σ1 receptor has been shown to modulate DAT conformation, suggesting a complex interplay.[6]

Caption: PD 144418 blocks cocaine's agonist action at the σ1 receptor.

Experimental Workflow: Locomotor Activity Assay

The workflow for assessing the behavioral impact of PD 144418 on cocaine's effects follows a standardized, multi-step process.

References

- 1. Relationship between Cerebral Sigma-1 Receptor Occupancy and Attenuation of Cocaine’s Motor Stimulatory Effects in Mice by PD144418 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The pharmacology of the novel and selective sigma ligand, PD 144418 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Relationship between cerebral sigma-1 receptor occupancy and attenuation of cocaine's motor stimulatory effects in mice by PD144418 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. The sigma-1 receptor modulates dopamine transporter conformation and cocaine binding and may thereby potentiate cocaine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

PD 144418 Oxalate: An In-Depth Technical Guide on its Potential as an Antipsychotic Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PD 144418 oxalate is a high-affinity and exceptionally selective sigma-1 (σ₁) receptor antagonist that has demonstrated potential as a novel antipsychotic agent in preclinical studies. Unlike traditional antipsychotics that primarily target dopamine D₂ receptors, PD 144418's mechanism of action is centered on the modulation of the sigma-1 receptor, an intracellular chaperone protein involved in regulating various cellular signaling pathways. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its receptor binding profile, preclinical efficacy data, and the underlying mechanistic rationale for its potential antipsychotic effects. Detailed experimental methodologies and visualizations of key pathways are included to support further research and development efforts in this area.

Core Pharmacology and Mechanism of Action

PD 144418 is characterized by its sub-nanomolar affinity for the sigma-1 receptor and remarkable selectivity over the sigma-2 (σ₂) receptor and a wide array of other neurotransmitter receptors, ion channels, and transporters.[1][2] This high selectivity minimizes the potential for off-target effects commonly associated with less selective compounds.

The potential antipsychotic effects of PD 144418 are believed to be mediated through its interaction with the sigma-1 receptor, which in turn modulates glutamatergic and dopaminergic neurotransmission. The sigma-1 receptor is known to:

-

Modulate NMDA Receptor Function: Sigma-1 receptors can influence the activity of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and are implicated in the pathophysiology of schizophrenia.[1] PD 144418 has been shown to reverse the NMDA-induced increase in cyclic GMP (cGMP) in rat cerebellar slices, suggesting a modulatory role in glutamate-induced actions.[1][2]

-

Interact with Dopamine Receptors: Evidence suggests that sigma-1 receptors can form heteromers with dopamine D₁ and D₂ receptors, thereby influencing their signaling cascades.[3] This interaction provides a potential mechanism by which a non-dopaminergic compound can modulate dopamine-related behaviors.

-

Influence Dopaminergic Neurons: Studies in sigma-1 receptor knockout mice have revealed an age-related loss of dopaminergic neurons in the substantia nigra, indicating a crucial role for this receptor in the maintenance and function of the dopamine system.[4][5]

Quantitative Data

The following tables summarize the key quantitative data available for this compound.

Table 1: Receptor Binding Affinities (Ki)

| Receptor/Transporter | Ki (nM) | Species/Tissue | Radioligand | Reference(s) |

| Sigma-1 (σ₁) | 0.08 | Guinea Pig Brain | --INVALID-LINK---Pentazocine | [1][2] |

| Sigma-1 (σ₁) | 0.46 | Guinea Pig Brain | --INVALID-LINK---Pentazocine | [6][7] |

| Sigma-2 (σ₂) | 1377 | Neuroblastoma x Glioma Cells | [³H]DTG | [1][2] |

| Sigma-2 (σ₂) | 1654 | Guinea Pig Brain | [³H]DTG | [6][7] |

| Dopamine Transporter (DAT) | 9000 | - | - | [6][7] |

| Serotonin Transporter (SERT) | >100,000 | - | - | [6][7] |

| Norepinephrine Transporter (NET) | >100,000 | - | - | [6][7] |

| Dopaminergic Receptors | No significant affinity | - | - | [1] |

| Adrenergic Receptors | No significant affinity | - | - | [1] |

| Muscarinic Receptors | No significant affinity | - | - | [1] |

Table 2: In Vivo Efficacy and Receptor Occupancy

| Model | Effect | ED₅₀ / Dose | Species | Reference(s) |

| Mescaline-Induced Scratching | Antagonism | 7.0 mg/kg, i.p. | Male CD-1 Mice | [2][8] |

| Cocaine-Induced Hyperactivity | Attenuation | 1, 3.16, 10 μmol/kg (dose-dependent) | Mice | [9] |

| Methamphetamine-Induced Hyperactivity | Attenuation | 10 or 31.6 μmol/kg | Mice | [10] |

| Cerebral Sigma-1 Receptor Occupancy | - | ED₅₀ = 0.22 μmol/kg | Mouse (whole brain) | [6][7] |

Experimental Protocols

Sigma-1 Receptor Radioligand Binding Assay

This protocol is a generalized procedure based on the methodologies described in the literature for determining the binding affinity of compounds to the sigma-1 receptor.

-

Tissue Preparation:

-

Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

-

Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step.

-

The final pellet is resuspended in assay buffer to a protein concentration of approximately 0.4 mg/mL.

-

-

Assay Procedure:

-

In a 96-well plate, combine the membrane homogenate, the radioligand --INVALID-LINK---pentazocine (e.g., at a final concentration of 5 nM), and varying concentrations of the test compound (PD 144418) or a known displacer for non-specific binding (e.g., 10 µM haloperidol).

-

Incubate the plate at 37°C for 90 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mescaline-Induced Scratching in Mice

This protocol describes a behavioral assay to assess the potential antipsychotic-like activity of a compound.

-

Animals: Male CD-1 mice are commonly used.[8]

-

Procedure:

-

Habituate the mice to the testing environment (e.g., individual observation chambers) for a specified period.

-

Administer the test compound (this compound, e.g., via intraperitoneal injection) or vehicle at various doses.

-

After a predetermined pretreatment time, administer mescaline (e.g., 20-40 mg/kg, s.c.) to induce scratching behavior.

-

Immediately after mescaline injection, observe and score the number of scratching bouts (defined as one or more rapid movements of the hind paw directed towards the head and neck area) over a set observation period (e.g., 30 minutes).

-

-

Data Analysis:

-

Compare the number of scratches in the drug-treated groups to the vehicle-treated control group.

-

Calculate the ED₅₀ value, which is the dose of the test compound that produces a 50% reduction in the mescaline-induced scratching response.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism of PD 144418's antipsychotic action.

Caption: A typical preclinical to clinical workflow for a novel antipsychotic candidate.

Discussion and Future Directions

This compound represents a compelling lead compound for the development of a new class of antipsychotic medications. Its high selectivity for the sigma-1 receptor and its efficacy in preclinical models, coupled with a growing understanding of the sigma-1 receptor's role in modulating key neurotransmitter systems implicated in psychosis, provide a strong rationale for its continued investigation.

However, several knowledge gaps remain:

-

Direct Evidence of Dopamine Modulation: While the link between sigma-1 receptors and the dopamine system is established, direct evidence of PD 144418's ability to modulate dopamine release or signaling in vivo is lacking. In vivo microdialysis studies measuring extracellular dopamine levels in relevant brain regions following PD 144418 administration would be highly informative.

-

Performance in Standard Antipsychotic Models: Evaluation of PD 144418 in established predictive models of antipsychotic efficacy, such as prepulse inhibition (PPI) and conditioned avoidance response (CAR), would provide crucial data to strengthen its profile as a potential antipsychotic.

-

Pharmacokinetics and Safety: Comprehensive absorption, distribution, metabolism, and excretion (ADME) and toxicology studies are necessary to fully characterize the drug-like properties and safety profile of PD 144418.

-

Clinical Development: To date, there is no publicly available information on the clinical evaluation of this compound for schizophrenia or any other indication. The progression of this or similar selective sigma-1 antagonists into clinical trials will be a critical step in validating this therapeutic approach.

Conclusion

This compound is a potent and highly selective sigma-1 receptor antagonist with promising preclinical data suggesting its potential as a novel antipsychotic agent. Its unique mechanism of action, distinct from traditional dopamine D₂ receptor antagonists, offers the possibility of a therapeutic with a different efficacy and side-effect profile. Further research focusing on its direct effects on dopamine neurotransmission, its performance in a broader range of preclinical models, and a thorough characterization of its pharmacokinetic and safety properties is warranted to fully elucidate its therapeutic potential and guide future drug development efforts targeting the sigma-1 receptor for the treatment of psychosis.

References

- 1. The pharmacology of the novel and selective sigma ligand, PD 144418 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pnas.org [pnas.org]

- 4. Sigma-1 receptor knockout increases α-synuclein aggregation and phosphorylation with loss of dopaminergic neurons in substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Relationship between Cerebral Sigma-1 Receptor Occupancy and Attenuation of Cocaine’s Motor Stimulatory Effects in Mice by PD144418 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Relationship between cerebral sigma-1 receptor occupancy and attenuation of cocaine's motor stimulatory effects in mice by PD144418 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mybiosource.com [mybiosource.com]

- 9. Sigma-1 receptor antagonist PD144418 suppresses food reinforced operant responding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Pharmacological Profile of PD 144418 Oxalate with a Focus on its Anxiolytic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 144418 oxalate is a potent and highly selective sigma-1 (σ1) receptor ligand that has been investigated for its potential therapeutic applications in the central nervous system. This document provides a comprehensive overview of the pharmacological properties of this compound, with a specific focus on evaluating the existing evidence for its anxiolytic effects. While initial interest may have existed in its potential to modulate anxiety, preclinical studies have not substantiated this hypothesis. This guide will detail the compound's receptor binding profile, mechanism of action, and the findings from relevant behavioral pharmacology studies. Experimental protocols for assessing anxiolytic-like activity are also described to provide a complete picture of the research landscape.

Introduction

This compound is a synthetic compound recognized for its high affinity and selectivity for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1][2] The σ1 receptor is implicated in a variety of cellular functions, including the modulation of ion channels, neurotransmitter release, and intracellular calcium signaling. Its widespread distribution in the central nervous system has made it a target for therapeutic interventions in a range of neuropsychiatric disorders.[2] This whitepaper consolidates the available data on this compound and critically assesses its anxiolytic properties, or lack thereof, based on published preclinical research.

Receptor Binding Affinity and Selectivity

This compound demonstrates a remarkable selectivity for the σ1 receptor over the σ2 receptor and a wide array of other neurotransmitter receptors, ion channels, and enzymes.[1][3] This high selectivity is a crucial attribute for a research tool and a potential therapeutic agent, as it minimizes off-target effects.

Table 1: Receptor Binding Affinities (Ki) of this compound

| Receptor/Site | Ki (nM) | Reference |

| Sigma-1 (σ1) | 0.08 | [1] |

| Sigma-2 (σ2) | 1377 | [3] |

As indicated in the table, this compound is over 17,000-fold more selective for the σ1 receptor than the σ2 receptor.

Mechanism of Action

The primary mechanism of action of this compound is its high-affinity binding to the σ1 receptor. The functional consequences of this interaction are complex and context-dependent.

-

Modulation of NMDA Receptor Function: In vitro studies have shown that PD 144418 can reverse the N-methyl-D-aspartate (NMDA)-induced increase in cyclic GMP (cGMP) in rat cerebellar slices.[1] This suggests that σ1 receptors play a modulatory role in glutamatergic neurotransmission.[3]

-

Interaction with Dopaminergic and Serotonergic Systems: While this compound itself does not directly affect dopamine (DA) or 5-hydroxytryptamine (5-HT) synthesis, it has been shown to potentiate the decrease in 5-hydroxytryptophan caused by haloperidol in the mesolimbic region.[1][3]

Below is a diagram illustrating the proposed signaling pathway of this compound.

Figure 1: Proposed signaling pathway of this compound.

Preclinical Behavioral Studies and Anxiolytic Potential

A critical aspect of evaluating any psychoactive compound is its behavioral effects in animal models. While the high selectivity of PD 144418 for the σ1 receptor might suggest a potential role in modulating anxiety, preclinical studies have not supported this.

4.1. Assessment of Anxiolytic-like Activity

Standard behavioral paradigms for assessing anxiolytic properties in rodents include the elevated plus-maze (EPM) and the light-dark box test. These tests are based on the conflict between the innate aversion of rodents to open, brightly lit spaces and their drive to explore novel environments. Anxiolytic compounds typically increase the time spent in and the number of entries into the aversive compartments.

4.2. Published Findings on this compound

Contrary to what might be expected for a compound with its mechanism of action, published research indicates that This compound exhibited no anxiolytic or antidepressant properties in the models used .[3]

4.3. Other Behavioral Effects

While lacking anxiolytic effects, this compound has demonstrated other behavioral activities, suggesting a potential antipsychotic profile:

-

Antagonism of Mescaline-Induced Scratching: PD 144418 antagonized mescaline-induced scratching in mice at doses that did not affect spontaneous motor activity.[1][2][3]

-

Attenuation of Cocaine-Induced Hyperactivity: The compound has also been shown to attenuate cocaine-induced hyperactivity in mice.

Table 2: Summary of Preclinical Behavioral Studies on this compound

| Behavioral Test | Species | Effect of this compound | Implication | Reference |

| Anxiety Models | Not Specified | No anxiolytic properties observed | Lack of anxiolytic potential | |

| Antidepressant Models | Not Specified | No antidepressant properties observed | Lack of antidepressant potential | [3] |

| Mescaline-Induced Scratching | Mice | Antagonized scratching (ED50 = 7.0 mg/kg, i.p.) | Potential antipsychotic activity | [2] |

| Cocaine-Induced Hyperactivity | Mice | Attenuated hyperactivity | Potential antipsychotic activity |

Experimental Protocols for Anxiolytic Screening

For the benefit of researchers designing future studies on σ1 receptor ligands, this section outlines the standard methodologies for key experiments used to assess anxiolytic-like effects.

5.1. Elevated Plus-Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents.[4][5][6][7][8]

-

Apparatus: The maze is elevated above the floor and consists of four arms arranged in a plus shape. Two arms are enclosed by high walls (closed arms), and two are open.

-

Procedure: A rodent is placed in the center of the maze and allowed to explore freely for a set period (typically 5 minutes). The number of entries into and the time spent in the open and closed arms are recorded.

-

Interpretation: Anxiolytic compounds are expected to increase the proportion of time spent in the open arms and the number of entries into the open arms.

Figure 2: General experimental workflow for the Elevated Plus-Maze test.

5.2. Light-Dark Box Test

This test is also based on the conflict between exploration and aversion to brightly lit areas.[9][10][11][12]

-

Apparatus: The apparatus consists of a rectangular box divided into a small, dark compartment and a large, brightly illuminated compartment. An opening connects the two compartments.

-

Procedure: A rodent is placed in the light compartment, and its behavior is recorded for a set duration (e.g., 5-10 minutes). Key measures include the time spent in each compartment and the number of transitions between the two.

-

Interpretation: Anxiolytic drugs are expected to increase the time spent in the light compartment and the number of transitions.

Conclusion

This compound is a valuable research tool due to its high potency and selectivity as a σ1 receptor ligand. Its pharmacological profile suggests a modulatory role in glutamatergic, dopaminergic, and serotonergic systems. However, based on the available preclinical evidence, this compound does not exhibit anxiolytic properties. Instead, its behavioral effects, such as the antagonism of mescaline-induced scratching and the attenuation of cocaine-induced hyperactivity, point towards a potential antipsychotic-like profile. Researchers and drug development professionals should consider this lack of anxiolytic effect when designing future studies with this compound or other selective σ1 receptor ligands. Further investigation is warranted to fully elucidate the therapeutic potential of this compound in other CNS disorders.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available research. It is not intended to provide medical advice.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. The pharmacology of the novel and selective sigma ligand, PD 144418 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of the elevated plus and elevated zero mazes in treated and untreated male Sprague-Dawley rats: Effects of anxiolytic and anxiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The elevated plus-maze is not sensitive to the effect of stressor controllability in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anxiety enhancement in the murine elevated plus maze by immediate prior exposure to social stressors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Behavioral and pharmacological validation of the elevated plus maze constructed with transparent walls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Light-dark box test - Wikipedia [en.wikipedia.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. maze.conductscience.com [maze.conductscience.com]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of PD 144418 Oxalate in Mice

Audience: Researchers, scientists, and drug development professionals.

Introduction

PD 144418 oxalate is a potent and highly selective sigma-1 receptor (S1R) agonist, demonstrating a significant affinity for the S1R with a Ki value of 0.08 nM, while exhibiting much lower affinity for the sigma-2 receptor (Ki = 1377 nM)[1]. The sigma-1 receptor is a unique ligand-operated chaperone protein located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum. Its activation has been implicated in a variety of cellular processes, including the modulation of intracellular calcium signaling, regulation of ion channels, and neuroprotection. Due to its high selectivity, this compound serves as a valuable research tool for investigating the physiological and pathophysiological roles of the sigma-1 receptor in vivo.

These application notes provide a detailed protocol for the intraperitoneal administration of this compound in mice, a summary of its known quantitative data, and an overview of its signaling pathway.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | |||

| Sigma-1 Receptor (S1R) | 0.08 nM | Guinea pig brain membranes | [1] |

| Sigma-2 Receptor (S2R) | 1377 nM | Neuroblastoma x glioma cells | [1] |

| In Vivo Efficacy (ED₅₀) | |||

| Antagonism of Mescaline-induced Scratching | 7.0 mg/kg (i.p.) | Male CD-1 Mice | |

| Solubility | |||

| DMSO | Up to 50 mM | ||

| Pharmacokinetic Parameters | |||

| Cmax, Tmax, Half-life, AUC | Not Reported | Mice |

Note: Extensive searches of available literature did not yield specific pharmacokinetic parameters (Cmax, Tmax, half-life, AUC) for this compound in mice.

Signaling Pathway

This compound exerts its effects by selectively binding to and activating the sigma-1 receptor (S1R). The S1R is a chaperone protein located at the mitochondria-associated membrane (MAM), where it is bound to the binding immunoglobulin protein (BiP). Upon binding of an agonist such as PD 144418, the S1R dissociates from BiP and can translocate to other cellular compartments.

The activated S1R modulates a variety of downstream signaling pathways and effector proteins:

-

Ion Channel Regulation: S1R activation has been shown to modulate the activity of several voltage-gated ion channels, including Na+, K+, and Ca2+ channels.

-

Calcium Homeostasis: By interacting with inositol 1,4,5-trisphosphate (IP3) receptors at the MAM, the S1R plays a crucial role in regulating the flux of calcium from the endoplasmic reticulum to the mitochondria, thereby influencing cellular energy metabolism and survival.

-

NMDA Receptor Modulation: PD 144418 has been observed to reverse the N-methyl-D-aspartate (NMDA)-induced increase in cyclic GMP (cGMP), suggesting a modulatory role in glutamatergic neurotransmission[1].

-

Neuroprotection: The activation of S1R is associated with neuroprotective effects, potentially through the activation of pathways such as the Brain-Derived Neurotrophic Factor (BDNF)-TrkB signaling and the Nrf2 antioxidant response.

-

Serotonergic System Interaction: Studies have shown that PD 144418 can potentiate the decrease in 5-hydroxytryptophan (a serotonin precursor) induced by haloperidol in the mesolimbic region[1].

Experimental Protocols

1. Materials and Equipment

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile 0.9% saline solution

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Analytical balance

-

Pipettes and sterile tips

-

25-27 gauge sterile needles

-

1 mL sterile syringes

-

Male CD-1 mice (or other appropriate strain)

-

Animal scale

-

70% ethanol for disinfection

2. Preparation of this compound Dosing Solution

-

Vehicle Preparation: A commonly used and generally well-tolerated vehicle for intraperitoneal (IP) injection of compounds with low aqueous solubility is a co-solvent system of DMSO and saline. It is recommended to keep the final concentration of DMSO at 10% or lower to minimize potential toxicity[2][3].

-

To prepare a 10% DMSO in saline vehicle, mix 1 part sterile DMSO with 9 parts sterile 0.9% saline. For example, to make 1 mL of vehicle, mix 100 µL of DMSO with 900 µL of saline.

-

-

Dosing Solution Preparation (Example for a 10 mg/kg dose):

-

Determine the required concentration: The injection volume for mice via the IP route should not exceed 10 mL/kg of body weight. A typical injection volume is 5-10 mL/kg. For this protocol, we will use a 10 mL/kg injection volume.

-

To achieve a 10 mg/kg dose with a 10 mL/kg injection volume, the required concentration of the dosing solution is 1 mg/mL.

-

-

Weigh the compound: Accurately weigh the required amount of this compound powder. For example, to prepare 1 mL of a 1 mg/mL solution, weigh 1 mg of the compound.

-

Dissolution: a. Add the weighed this compound to a sterile microcentrifuge tube. b. Add the appropriate volume of DMSO to dissolve the compound completely. Based on the desired final concentration of 10% DMSO, for a final volume of 1 mL, you would first dissolve the 1 mg of this compound in 100 µL of DMSO. Vortex briefly to ensure complete dissolution. c. Add the appropriate volume of sterile 0.9% saline to reach the final volume. In this example, add 900 µL of saline to the DMSO-drug solution. d. Vortex the final solution thoroughly to ensure it is homogenous.

-

Control Vehicle: Prepare a vehicle control solution containing the same concentration of DMSO in saline (e.g., 10% DMSO in 0.9% saline) but without the this compound.

-

3. In Vivo Administration Protocol

-

Animal Model: Male CD-1 mice are a reported model for behavioral studies with this compound. The choice of mouse strain, age, and sex should be appropriate for the specific experimental goals.

-

Acclimation: Allow animals to acclimate to the housing facility for at least one week before the start of the experiment.

-

Dose Calculation:

-

Weigh each mouse accurately on the day of dosing.

-

Calculate the required injection volume for each mouse based on its body weight and the desired dose. For a 10 mg/kg dose and a 1 mg/mL solution, the injection volume is 10 µL per gram of body weight (e.g., a 25 g mouse would receive 250 µL).

-

-

Administration Procedure (Intraperitoneal Injection):

-

Restrain the mouse firmly but gently. One common method is to scruff the mouse by grasping the loose skin over the neck and shoulders.

-

Tilt the mouse's head downwards at a slight angle.

-

Wipe the injection site with 70% ethanol. The preferred site for IP injection is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

-

Using a 25-27 gauge needle attached to a 1 mL syringe, insert the needle into the peritoneal cavity at a 15-20 degree angle.

-

Gently aspirate to ensure that the needle has not entered a blood vessel or organ (no blood or other fluid should enter the syringe).

-

If the aspiration is clear, slowly and steadily inject the calculated volume of the this compound solution or the vehicle control.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any adverse reactions immediately after the injection and at regular intervals as required by the experimental design.

-

Experimental Workflow Diagram

References

Application Notes and Protocols for Intraperitoneal Injection of PD 144418 Oxalate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the intraperitoneal (i.p.) administration of PD 144418 oxalate, a potent and selective sigma-1 (σ1) receptor antagonist. This document includes summaries of in vivo studies, detailed experimental protocols, and a depiction of the relevant signaling pathway to guide researchers in their experimental design.

Mechanism of Action

This compound is a high-affinity sigma-1 (σ1) receptor ligand with a Ki of 0.08 nM for the σ1 receptor and 1377 nM for the σ2 receptor, demonstrating high selectivity. The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface. It plays a crucial role in regulating calcium signaling between these organelles and is involved in modulating various ion channels, receptors, and kinases. Upon stimulation, the sigma-1 receptor can translocate within the cell to exert its effects. Its modulation has been implicated in a range of neurological and psychiatric conditions.

Quantitative Data Summary

The following table summarizes the available data on the intraperitoneal dosage of this compound from preclinical studies.

| Animal Model | Dosage | ED50 | Frequency | Vehicle | Observed Effect | Reference |

| Male CD-1 Mice | 10 mg/kg | 7.0 mg/kg | Single injection | Not specified | Antagonized mescaline-induced scratching | Akunne et al., 1997[1] |

Experimental Protocols

Protocol 1: Antagonism of Mescaline-Induced Scratching in Mice

This protocol is based on the study by Akunne et al. (1997).

Objective: To assess the in vivo efficacy of this compound in a behavioral model.

Materials:

-

This compound

-

Vehicle for injection (e.g., sterile saline, or a solution containing a solubilizing agent like DMSO, with final concentration of DMSO kept low)

-

Mescaline hydrochloride

-

Male CD-1 mice

-

Sterile syringes and needles (e.g., 25-27 gauge)

-

Animal observation chambers

Procedure:

-

Preparation of this compound Solution:

-

This compound is soluble in DMSO.

-

Prepare a stock solution of this compound in a suitable solvent.

-

For injection, dilute the stock solution with sterile saline to the final desired concentration (e.g., for a 10 mg/kg dose in a 25 g mouse with an injection volume of 10 ml/kg, the final concentration would be 1 mg/ml). The final concentration of the initial solvent (e.g., DMSO) should be minimized to avoid vehicle effects.

-

-

Animal Handling and Dosing:

-

Acclimate male CD-1 mice to the experimental environment.

-

Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal injection. The injection volume is typically 10 ml/kg.

-

The injection site is in the lower quadrant of the abdomen.

-

-

Induction of Scratching Behavior:

-

At a predetermined time following this compound administration, inject mescaline hydrochloride to induce the scratching behavior.

-

-

Behavioral Observation:

-

Place the mice in individual observation chambers.

-

Record the number of scratching bouts over a specified period.

-

-

Data Analysis:

-

Compare the number of scratches in the this compound-treated group to the vehicle-treated group.

-

Calculate the dose-response curve and the ED50 value.

-

Visualizations

Signaling Pathway of the Sigma-1 Receptor

Caption: Sigma-1 Receptor Signaling Pathway.

Experimental Workflow: In Vivo Study

Caption: General Experimental Workflow.

References

Application Notes and Protocols for the Use of PD 144418 Oxalate in Rat Models of Neuropathic Pain

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are a synthesized guide based on the known pharmacology of PD 144418 oxalate and established methodologies for studying neuropathic pain in rat models. As of the latest literature review, specific studies detailing the use of this compound for neuropathic pain in rats have not been prominently published. Therefore, the following protocols are proposed based on the activity of other sigma-1 receptor antagonists and should be adapted and optimized by researchers as part of their experimental design.

Introduction

Neuropathic pain is a chronic and debilitating condition arising from damage or dysfunction of the somatosensory nervous system. The sigma-1 (σ1) receptor has emerged as a promising therapeutic target for the management of neuropathic pain.[1][2][3] this compound is a highly potent and selective sigma-1 receptor antagonist, exhibiting a high affinity for σ1 receptors (Ki = 0.08 nM) and over 17,000-fold selectivity over σ2 receptors (Ki = 1377 nM).[4][5] Its ability to modulate neuronal excitability and neuroinflammation makes it a compelling candidate for investigation in preclinical models of neuropathic pain.

These application notes provide a comprehensive overview of proposed experimental protocols for evaluating the efficacy of this compound in a rat model of neuropathic pain, specifically the Chronic Constriction Injury (CCI) of the sciatic nerve.

Quantitative Data Summary